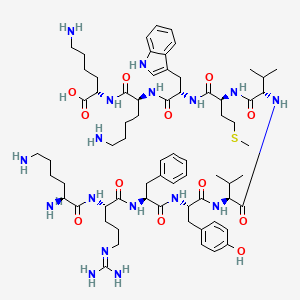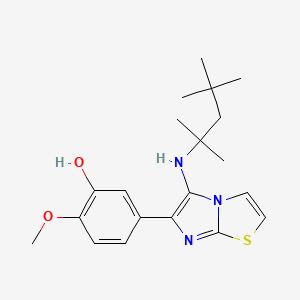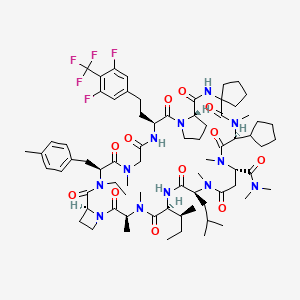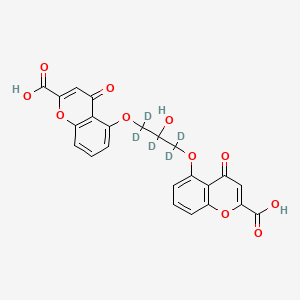![molecular formula C10H13FN2O5 B12389378 5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389378.png)
5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione is a fluorinated nucleoside analog. This compound is structurally related to naturally occurring nucleosides and has been studied for its potential antiviral and anticancer properties. The presence of the fluorine atom in the pyrimidine ring enhances its biological activity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione typically involves the following steps:
Starting Material: The synthesis begins with a suitable sugar derivative, such as a protected ribose or deoxyribose.
Glycosylation: The sugar derivative undergoes glycosylation with a fluorinated pyrimidine base. This step often requires the use of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate, to facilitate the formation of the glycosidic bond.
Deprotection: The protecting groups on the sugar moiety are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using automated synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility.
化学反应分析
Types of Reactions
5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atom, yielding a non-fluorinated analog.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the fluorinated compound.
Substitution: Nucleophilic substitution reactions often require the use of strong bases, such as sodium hydride, to generate the nucleophile.
Major Products
Oxidation: Oxidation of the hydroxyl groups yields ketones or aldehydes.
Reduction: Reduction removes the fluorine atom, resulting in a non-fluorinated nucleoside.
Substitution: Substitution reactions produce various derivatives, depending on the nucleophile used.
科学研究应用
5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its interactions with enzymes and nucleic acids, providing insights into biochemical pathways.
Medicine: It has potential antiviral and anticancer properties, making it a candidate for drug development.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in various industrial applications.
作用机制
The mechanism of action of 5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids. The fluorine atom enhances the compound’s stability and resistance to enzymatic degradation. It targets viral or cancerous cells by interfering with DNA and RNA synthesis, leading to cell death. The compound’s molecular targets include DNA polymerase and ribonucleotide reductase, which are essential for nucleic acid replication.
相似化合物的比较
Similar Compounds
5-fluorouridine: Another fluorinated nucleoside analog with antiviral and anticancer properties.
5-fluoro-2’-deoxyuridine: A fluorinated analog of thymidine used in cancer treatment.
5-fluorocytosine: An antifungal agent that is also a fluorinated nucleoside analog.
Uniqueness
5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific stereochemistry and the presence of a fluorine atom, which enhances its biological activity and stability compared to other nucleoside analogs. Its unique structure allows for specific interactions with enzymes and nucleic acids, making it a valuable compound in scientific research and drug development.
属性
分子式 |
C10H13FN2O5 |
|---|---|
分子量 |
260.22 g/mol |
IUPAC 名称 |
5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O5/c1-4-6(3-14)18-9(7(4)15)13-2-5(11)8(16)12-10(13)17/h2,4,6-7,9,14-15H,3H2,1H3,(H,12,16,17)/t4?,6-,7+,9-/m1/s1 |
InChI 键 |
MPBZJBJXCOVBCK-LXYHTYGGSA-N |
手性 SMILES |
CC1[C@H](O[C@H]([C@H]1O)N2C=C(C(=O)NC2=O)F)CO |
规范 SMILES |
CC1C(OC(C1O)N2C=C(C(=O)NC2=O)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![trisodium;[[(2R,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12389323.png)
methyl phosphate](/img/structure/B12389324.png)




![ethane-1,2-diol;[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-[(Z)-octadec-9-enoyl]oxyethyl]-4-[(Z)-octadec-9-enoyl]oxyoxolan-3-yl] (Z)-octadec-9-enoate](/img/structure/B12389358.png)
![[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol](/img/structure/B12389366.png)

